molecular formula C22H14O3 B1659416 1-Naphthoic anhydride CAS No. 64985-86-0

1-Naphthoic anhydride

Cat. No.: B1659416
CAS No.: 64985-86-0
M. Wt: 326.3 g/mol
InChI Key: BYVCTYDTPSKPRM-UHFFFAOYSA-N
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Description

1-Naphthoic anhydride, also known as 1,8-naphthalic anhydride, is an organic compound with the molecular formula C₁₂H₆O₃. It is a cyclic dicarboxylic anhydride derived from naphthalene. This compound is known for its beige to light brown powder form and is used in various chemical applications .

Preparation Methods

1-Naphthoic anhydride can be synthesized through several methods:

    Laboratory Synthesis: One common method involves the reaction of 1,8-naphthalenedicarboxylic acid with acetic anhydride.

    Industrial Production: Industrially, this compound is produced by the oxidation of acenaphthene, followed by cyclization to form the anhydride.

Chemical Reactions Analysis

1-Naphthoic anhydride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-naphthoic anhydride involves its reactivity as an anhydride. It undergoes nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then release a leaving group, resulting in the formation of various products depending on the nucleophile involved .

Comparison with Similar Compounds

1-Naphthoic anhydride can be compared with other similar compounds such as:

This compound stands out due to its unique applications in the synthesis of fluorescent compounds and its potential in biological research.

Properties

IUPAC Name

naphthalene-1-carbonyl naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O3/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)25-22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVCTYDTPSKPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80983544
Record name Naphthalene-1-carboxylic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64985-86-0
Record name 1-Naphthoic anhydride
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Record name Naphthalene-1-carboxylic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name naphthalene-1-carbonyl naphthalene-1-carboxylate
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Synthesis routes and methods

Procedure details

8 g of acenaphthene, 0.45 g of cobalt acetate tetrahydrate, 0.045 g of manganese acetate tetrahydrate, 0.045 g of NaBr, 0.17 ml of triethanolamine, 30 ml of acetic acid, and 50 ml of chlorobenzene were charged in the same manner as in Example 1. The air in the system was substituted with oxygen gas and the system was heated to 65° C., the reaction setting in. Acetic anhydride was dropped while gradually heating the reaction system for reaction. The reaction was continued for 42 hours during which the reaction temperature was increased up to 90° C. The total amount of absorbed oxygen reached 3170 ml and acetic anhydride was added in an amount of 7 ml. After completion of the reaction, the reaction mixture was cooled to allow crystals to precipitate and the crystals were separated by filtration, washed with water and dried to obtain 8.1 g of yellowish white naphthalic anhydride (yield 79%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0.045 g
Type
reactant
Reaction Step One
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0.17 mL
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One
Quantity
0.045 g
Type
catalyst
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
Quantity
30 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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